REACTION_CXSMILES
|
Br[C:2]1[N:9]=[C:8]([NH2:10])[CH:7]=[C:6]([NH2:11])[C:3]=1[C:4]#[N:5].[C:12]1(C)[CH:17]=CC=C[C:13]=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[NH2:11][C:6]1[C:3]([C:4]#[N:5])=[C:2]([CH2:13][CH2:12][CH3:17])[N:9]=[C:8]([NH2:10])[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
213 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C#N)C(=CC(=N1)N)N
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with N2
|
Type
|
CUSTOM
|
Details
|
5.0 mL of the n-propylzinc iodide solution was via syringe
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
ADDITION
|
Details
|
The mixture was poured into a stirred mixture of 20 mL ethyl acetate and 20 mL water
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethyl acetate (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with water (2×20 mL), and brine (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 75% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(=C1C#N)CCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |